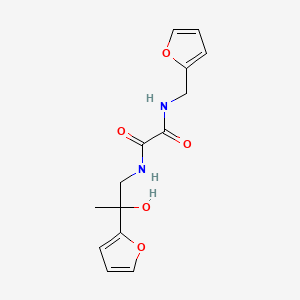
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride . This class of compounds generally contains an aminoethoxy group attached to a benzene ring, which could suggest potential applications in medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via the addition of organometallic reagents to boranes .Molecular Structure Analysis
The InChI code for a similar compound, 4-(2-Aminoethoxy)aniline hydrochloride, is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This suggests that the compound has a benzene ring with an aminoethoxy group attached.Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Sulfonamides, including compounds related to 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride, have been explored for their antitumor properties. A study by Owa et al. (2002) investigated the relationship between the structure and gene expression of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, using high-density oligonucleotide microarray analysis. This research highlighted the utility of gene expression studies in understanding the pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase (CA), a critical enzyme in many physiological processes. Ilies et al. (2003) synthesized two series of halogenated sulfonamides, which were investigated as inhibitors of the tumor-associated isozyme CA IX. This study provided insights into the design of potent and potentially CA IX-selective inhibitors, which could serve as antitumor agents (Ilies et al., 2003).
Molecular Docking Studies
Sulfonamide derivatives have been subjects of molecular docking studies to predict their interactions with biological targets. A study on sulfonamide antibiotics by Wenjie Fu et al. (2021) demonstrated how computational chemistry can predict the reactivity of emerging pollutants, like sulfonamides, by identifying reactive sites and reaction pathways. This approach aids in understanding the environmental impact and potential biotransformation of sulfonamide compounds (Fu et al., 2021).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including heterocyclic compounds containing the sulfonamide moiety, are vital for developing new pharmacologically active agents. A study by Mohsein et al. (2019) elaborated on synthesizing new heterocyclic compounds starting from 3-hydroxy-4-aminobenzene sulfonamide derivatives. These compounds could have various applications in medicinal chemistry, highlighting the versatility of sulfonamides in drug design (Mohsein et al., 2019).
Environmental Degradation Studies
Understanding the environmental degradation of sulfonamide antibiotics is crucial for assessing their impact on ecosystems. Research by Ricken et al. (2013) on the microbial degradation of sulfonamides, including sulfamethoxazole, revealed a unique pathway initiated by ipso-hydroxylation. This study provides insights into the biodegradation mechanisms that could mitigate the environmental persistence of sulfonamides (Ricken et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This interaction leads to changes in ion concentrations within the cell, which can affect various cellular processes .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to ion transport and homeostasis . By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the balance of sodium, potassium, and calcium ions in the cell . These changes can have downstream effects on various cellular functions, including muscle contraction and signal transduction .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action include changes in ion concentrations within cells, which can affect various cellular processes . For example, by altering calcium levels in the sarcoplasmic reticulum, it can influence muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)-3-ethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-2-8-7-9(16(12,13)14)3-4-10(8)15-6-5-11;/h3-4,7H,2,5-6,11H2,1H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOJMUIUIRYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)


![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)


![5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2557808.png)
![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)
![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)